molecular formula C18H20N4O4S B2525020 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol CAS No. 1251692-99-5

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol

Cat. No.: B2525020
CAS No.: 1251692-99-5
M. Wt: 388.44
InChI Key: PABNUUYMDCOYPM-UHFFFAOYSA-N
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Description

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the pyrimidin-4-ol ring and the attachment of the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the dimethoxyphenyl ring .

Scientific Research Applications

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABNUUYMDCOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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